6-Chloro-8-(2-ethoxyphenyl)-9-methylpurine
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Overview
Description
6-Chloro-8-(2-ethoxyphenyl)-9-methylpurine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position, an ethoxyphenyl group at the 8th position, and a methyl group at the 9th position of the purine ring. These substitutions confer unique chemical and biological properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(2-ethoxyphenyl)-9-methylpurine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available purine derivatives.
Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, using 2-ethoxyphenylboronic acid and a palladium catalyst in a Suzuki coupling reaction.
Methylation: The methyl group at the 9th position can be introduced using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(2-ethoxyphenyl)-9-methylpurine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted purine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3, RSH, or ROH in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-8-(2-ethoxyphenyl)-9-methylpurine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins, given its structural similarity to naturally occurring purines.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective, such as certain cancers and viral infections.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(2-ethoxyphenyl)-9-methylpurine involves its interaction with biological macromolecules. It can act as an inhibitor or modulator of enzymes that recognize purine substrates, such as kinases or polymerases. The chlorine and ethoxyphenyl groups enhance its binding affinity and specificity towards these targets, potentially disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the ethoxyphenyl and methyl groups, making it less specific in its biological interactions.
8-Phenylpurine: Similar structure but without the chlorine and ethoxy groups, affecting its reactivity and binding properties.
9-Methylpurine: Lacks the chlorine and ethoxyphenyl groups, resulting in different chemical and biological behavior.
Uniqueness
6-Chloro-8-(2-ethoxyphenyl)-9-methylpurine is unique due to the combined presence of chlorine, ethoxyphenyl, and methyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
6-chloro-8-(2-ethoxyphenyl)-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-3-20-10-7-5-4-6-9(10)13-18-11-12(15)16-8-17-14(11)19(13)2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIRKOCWAFQLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(N2C)N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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